2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine typically involves the use of β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products
Chemical Reactions Analysis
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound.
Cyclization Reactions: These reactions can lead to the formation of more complex structures.
Common reagents used in these reactions include palladium catalysts for substitution reactions and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for drug development.
Industry: Its photophysical properties make it useful in the development of fluorescent probes and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific application and the molecular structure of the derivatives.
Comparison with Similar Compounds
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine is unique due to its iodine substitution, which imparts distinct electronic properties. Similar compounds include:
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines: These compounds have different substituents at the 7-position, affecting their photophysical properties.
Pyrazolo[1,5-a]pyrimidines with electron-donating groups: These compounds show enhanced absorption and emission behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-iodo-7-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-9-7-4-6(8)10-11(5)7/h2-4H,1H3 |
InChI Key |
FTJTYCNHFUSQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=CC(=NN12)I |
Origin of Product |
United States |
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